molecular formula C11H11BrO B13660001 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine

8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine

Cat. No.: B13660001
M. Wt: 239.11 g/mol
InChI Key: CNYXZIVNGQZQKY-UHFFFAOYSA-N
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Description

8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine: is a chemical compound with the molecular formula C10H11BrO It is a member of the benzo[c]oxepine family, characterized by a bromine atom at the 8th position and a methylene group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine typically involves the following steps:

    Bromination: The introduction of a bromine atom at the 8th position of the benzo[c]oxepine ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride.

    Formation of the Methylene Group: The methylene group at the 5th position can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the synthesis of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylene group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate specific signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

    8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine: Lacks the methylene group at the 5th position.

    8-Bromo-2,3,4,5-tetrahydrobenzo[C]azepin-1-one: Contains a nitrogen atom in the ring structure.

Uniqueness: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

8-bromo-5-methylidene-3,4-dihydro-1H-2-benzoxepine

InChI

InChI=1S/C11H11BrO/c1-8-4-5-13-7-9-6-10(12)2-3-11(8)9/h2-3,6H,1,4-5,7H2

InChI Key

CNYXZIVNGQZQKY-UHFFFAOYSA-N

Canonical SMILES

C=C1CCOCC2=C1C=CC(=C2)Br

Origin of Product

United States

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